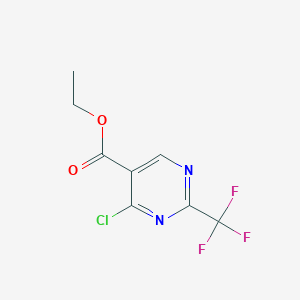

Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3N2O2/c1-2-16-6(15)4-3-13-7(8(10,11)12)14-5(4)9/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSULCDCBENGHAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371885 | |

| Record name | Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

720-01-4 | |

| Record name | Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-trifluoromethyl-pyrimidine-5-carboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate molecular weight"

An In-depth Technical Guide to Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate

Executive Summary: This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on this compound. This fluorinated pyrimidine derivative is a pivotal building block in modern synthetic chemistry, valued for its unique reactivity profile that enables the construction of complex molecular architectures. We will delve into its fundamental physicochemical properties, explore the mechanistic basis of its reactivity, provide detailed experimental protocols for its use, and contextualize its utility by comparing it with structurally similar analogs. The strategic incorporation of a trifluoromethyl group and a displaceable chlorine atom makes this compound an essential intermediate in the development of novel pharmaceutical and agrochemical agents.[1]

Introduction and Strategic Importance

The field of heterocyclic chemistry is foundational to drug discovery, with the pyrimidine scaffold being a recurring motif in numerous therapeutic agents, tracing its origins to the first synthesis of a derivative, barbituric acid, in 1879.[2] this compound (CAS No. 720-01-4) has emerged as a particularly valuable second-generation intermediate.[2][3][4][5] Its utility stems from a carefully orchestrated arrangement of functional groups:

-

An Electron-Deficient Pyrimidine Core: The two nitrogen atoms in the ring withdraw electron density, making the carbon atoms electrophilic and susceptible to nucleophilic attack.

-

A Trifluoromethyl Group (CF₃) at C2: This potent electron-withdrawing group further activates the ring towards nucleophilic substitution and, critically, enhances the metabolic stability and lipophilicity of derivative compounds, which are desirable traits in drug candidates.[1][2]

-

A Chloro Group at C4: Positioned on an activated ring, this chlorine atom serves as an excellent leaving group, providing a reliable handle for introducing diverse functionalities through nucleophilic aromatic substitution (SNAr) reactions.[2]

-

An Ethyl Carboxylate Group at C5: This group can be hydrolyzed to the corresponding carboxylic acid for further modification, such as amide bond formation, or can participate in other transformations.[2]

This combination of features makes it a cornerstone reagent for creating libraries of novel compounds for screening in oncology, neurology, and infectious disease research.[1]

Physicochemical Properties and Structural Data

Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 720-01-4 | [2][3][4][5] |

| Molecular Formula | C₈H₆ClF₃N₂O₂ | [1][2][3][4][6] |

| Molecular Weight | 254.59 g/mol | [1][2][3][4][6] |

| Appearance | White to pale yellow crystalline solid | [2] |

| Melting Point | 36-42 °C | [2] |

| Boiling Point | 95 °C at 0.3 mmHg | [2] |

| Density | 1.45 g/mL | [2] |

| IUPAC Name | This compound | [6] |

| Synonyms | 4-Chloro-5-(ethoxycarbonyl)-2-(trifluoromethyl)pyrimidine | [2][3] |

| InChI Key | DSULCDCBENGHAX-UHFFFAOYSA-N | [2] |

Core Reactivity: Mechanistic Insights

The primary value of this reagent lies in the predictable and efficient displacement of the C4-chloro substituent. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which is highly favored in this electron-poor heterocyclic system.

Causality of Reactivity: The pyrimidine ring is inherently electron-deficient. The addition of the strongly electron-withdrawing -CF₃ group at the C2 position significantly enhances the electrophilicity of the ring carbons, particularly C4 and C6. This pronounced positive character at C4 makes it highly susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, alkoxides). The attack forms a resonance-stabilized negative intermediate known as a Meisenheimer complex. The subsequent expulsion of the stable chloride anion is rapid and irreversible, driving the reaction to completion.

Caption: Logical flow of the S(N)Ar reaction on the pyrimidine core.

Synthetic Protocol: A Practical Application

The true utility of a chemical intermediate is demonstrated through its practical application. The following protocol details a representative nucleophilic substitution reaction, a common procedure in drug discovery campaigns for generating analog libraries.

Objective: To synthesize an N-substituted aminopyrimidine derivative from this compound and a primary amine.

Protocol: Synthesis of Ethyl 4-((benzyl)amino)-2-(trifluoromethyl)pyrimidine-5-carboxylate

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Equipment:

-

Round-bottom flask with magnetic stir bar

-

Condenser and nitrogen/argon inlet

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in the chosen anhydrous solvent (e.g., ACN).

-

Reagent Addition: Add the base (TEA or DIPEA, 1.5 eq) to the solution, followed by the dropwise addition of benzylamine (1.1 eq). The base is crucial to neutralize the HCl byproduct generated during the reaction.

-

Reaction Execution: Stir the mixture at room temperature or heat gently (e.g., 40-60 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Workup:

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Remove the solvent using a rotary evaporator.

-

Redissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure product.

-

Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 720-01-4 | Benchchem [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. 720-01-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | C8H6ClF3N2O2 | CID 2780355 - PubChem [pubchem.ncbi.nlm.nih.gov]

"synthesis of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate"

An In-depth Technical Guide to the Synthesis of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate

Foreword: The Strategic Importance of a Fluorinated Pyrimidine Core

In the landscape of modern drug discovery and agrochemical development, the pyrimidine scaffold remains a cornerstone of molecular design. Its presence in the fundamental building blocks of life—cytosine, thymine, and uracil—underscores its inherent biocompatibility and versatile reactivity.[1] The strategic incorporation of a trifluoromethyl (-CF₃) group onto this privileged heterocycle imparts a unique combination of properties. The -CF₃ group is a powerful modulator of a molecule's physicochemical profile, enhancing metabolic stability by blocking oxidative pathways, increasing lipophilicity for improved membrane permeability, and altering electronic properties to fine-tune binding affinities with biological targets.[2]

This guide provides a comprehensive, in-depth examination of the synthesis of this compound (CAS 720-01-4), a critical intermediate for accessing a new generation of advanced pharmaceuticals and agrochemicals.[2][3][4] We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale behind procedural choices, and the critical parameters that ensure a successful, high-yield synthesis.

Part 1: Retrosynthetic Analysis and Strategic Planning

A robust synthetic strategy begins with a logical deconstruction of the target molecule. Our target, this compound, presents two key features for disconnection: the C4-chloro group and the pyrimidine ring itself.

Caption: Retrosynthetic pathway for the target molecule.

-

C4-Cl Disconnection: The chloro group at the 4-position is most reliably introduced by a substitution reaction on a corresponding hydroxyl or pyrimidinone precursor. This is a standard transformation in heterocyclic chemistry, often accomplished with reagents like phosphorus oxychloride (POCl₃).[5][6][7] This leads us to our key intermediate: Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate .[8]

-

Pyrimidine Ring Disconnection: The pyrimidine ring is a six-membered heterocycle with two nitrogen atoms at positions 1 and 3. The most common and efficient method for its construction involves the condensation of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment, such as an amidine, urea, or guanidine.[9][10] For our target, this involves the reaction between:

-

An N-C-N fragment : 2,2,2-Trifluoroacetamidine , which provides the C2-CF₃ moiety.

-

A C-C-C fragment : A derivative of diethyl malonate, specifically diethyl ethoxymethylenemalonate (DEEM) , which provides the C4, C5 (with the ethyl carboxylate), and C6 atoms.

-

This retrosynthetic analysis establishes a clear and logical two-step pathway, which forms the core of our synthetic protocol.

Part 2: The Principal Synthetic Pathway

The most widely adopted and scalable synthesis proceeds via a two-step sequence: pyrimidine ring formation followed by chlorination.

Step 1: Pyrimidine Ring Formation via Condensation

The foundational step is the construction of the pyrimidine ring through the condensation of trifluoroacetamidine with diethyl ethoxymethylenemalonate (DEEM). This reaction is a variant of the classic Pinner synthesis for pyrimidines.[2]

Caption: Workflow for pyrimidine ring formation.

Causality and Mechanistic Insight: The reaction is initiated by a base, typically sodium ethoxide in ethanol. The base serves two purposes: it deprotonates the trifluoroacetamidine hydrochloride salt (if used) to its free base form and catalyzes the initial nucleophilic attack. The more nucleophilic nitrogen of the amidine attacks the electron-deficient β-carbon of the DEEM (a Michael addition), displacing the ethoxy group. This is followed by an intramolecular cyclization, where the second amidine nitrogen attacks the ester carbonyl group, leading to the elimination of ethanol and the formation of the stable, aromatic pyrimidinone ring system.

Step 2: Chlorination of the Pyrimidinone Intermediate

The conversion of the 4-hydroxy (or more accurately, the 4-oxo tautomer) group to the 4-chloro group is a critical activation step. The chloro group is an excellent leaving group, making the final product a versatile intermediate for subsequent nucleophilic substitution reactions.[2]

The Reagent of Choice: Phosphorus Oxychloride (POCl₃) Phosphorus oxychloride is the industry-standard reagent for this transformation.[5][6][7] It is highly effective for converting hydroxy- and oxo-heterocycles into their chloro-derivatives. The reaction is typically performed either neat (using excess POCl₃ as the solvent) or in a high-boiling inert solvent. For large-scale preparations, solvent-free methods using equimolar amounts of POCl₃ in a sealed reactor are preferred for economic, environmental, and safety reasons.[5][6] Often, a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or pyridine is added to scavenge the HCl generated during the reaction, preventing potential side reactions and driving the equilibrium towards the product.

Mechanistic Insight (Vilsmeier-Haack Type Activation): The mechanism involves the activation of the pyrimidinone oxygen by POCl₃. The oxygen atom attacks the phosphorus center, displacing a chloride ion. This forms a highly reactive phosphoro-ester intermediate, which renders the C4 position extremely electrophilic. A chloride ion (from POCl₃ or the amine hydrochloride salt) then performs a nucleophilic attack at the C4 position, leading to the formation of the C-Cl bond and the elimination of a dichlorophosphate byproduct.

Caption: Simplified mechanism of chlorination with POCl₃.

Part 3: Validated Experimental Protocols

The following protocols are presented as a self-validating system, with critical parameters highlighted to ensure reproducibility and high yield.

Protocol 1: Synthesis of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate

| Parameter | Specification | Rationale |

| Starting Materials | Trifluoroacetamidine HCl, Diethyl ethoxymethylenemalonate (DEEM) | High-purity starting materials are crucial for clean cyclization and minimal byproducts. |

| Reagent | Sodium Ethoxide (NaOEt), 21% solution in Ethanol | NaOEt is a strong, non-nucleophilic base (in ethanol) ideal for this condensation. A pre-made solution ensures accurate stoichiometry. |

| Solvent | Anhydrous Ethanol | The solvent also acts as a reactant in the formation of the base and as a medium for the reaction. Must be anhydrous to prevent hydrolysis. |

| Temperature | Reflux (approx. 78 °C) | Provides sufficient thermal energy to overcome the activation barrier for cyclization without degrading the components. |

| Reaction Time | 4-6 hours | Monitored by TLC or LC-MS until consumption of the limiting reagent (DEEM) is complete. |

| Work-up | Acidification & Filtration | Cooling and acidification with acetic or hydrochloric acid precipitates the product, which can be isolated by simple filtration. |

| Typical Yield | 85-95% | This reaction is typically high-yielding due to the formation of a stable aromatic system. |

Step-by-Step Methodology:

-

A solution of sodium ethoxide is prepared by carefully adding sodium metal (1.0 eq) to anhydrous ethanol under an inert atmosphere (N₂ or Ar). Alternatively, use a commercial 21 wt. % solution of NaOEt in ethanol (2.2 eq).

-

To the stirred solution of sodium ethoxide, add trifluoroacetamidine hydrochloride (1.0 eq) portion-wise, maintaining the temperature below 30 °C.

-

Add diethyl ethoxymethylenemalonate (DEEM) (1.05 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

-

After completion, cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

-

Slowly acidify the mixture with glacial acetic acid or dilute HCl to a pH of ~5-6.

-

The precipitated solid is collected by vacuum filtration, washed with cold water and then cold ethanol to remove impurities.

-

Dry the solid under vacuum to yield Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate as a white to off-white solid.[4][8]

Protocol 2: Synthesis of this compound

| Parameter | Specification | Rationale |

| Starting Material | Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate | Product from the previous step; must be thoroughly dried. |

| Reagent | Phosphorus Oxychloride (POCl₃), N,N-Diisopropylethylamine (DIPEA) | POCl₃ is the chlorinating agent. DIPEA is a non-nucleophilic base to neutralize HCl. |

| Solvent | Acetonitrile or Toluene (optional) | Can be run neat in excess POCl₃ or in a high-boiling solvent for better temperature control. |

| Temperature | 80-110 °C (Reflux) | Required to drive the chlorination to completion. Higher temperatures may be needed depending on the substrate's reactivity.[11] |

| Reaction Time | 2-24 hours | Reaction is typically slower than cyclization. Monitor by TLC or LC-MS.[11] |

| Work-up | Careful Quenching & Extraction | Excess POCl₃ must be quenched carefully by slowly adding the reaction mixture to ice-water. The product is then extracted into an organic solvent. |

| Typical Yield | 80-90% | Generally a high-yielding reaction, but losses can occur during the hazardous work-up phase. |

Step-by-Step Methodology:

-

To a flask equipped with a reflux condenser and under an inert atmosphere, charge Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq) and phosphorus oxychloride (3.0-5.0 eq).

-

Slowly add N,N-diisopropylethylamine (DIPEA) (1.2 eq) to the stirred suspension.

-

Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 12-16 hours, or until TLC/LC-MS analysis shows complete conversion.

-

Cool the mixture to room temperature. CAUTION: The following step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.

-

Once the quench is complete, neutralize the aqueous layer to pH 7-8 with a saturated solution of sodium bicarbonate or sodium carbonate.

-

Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography or recrystallization to yield this compound as a white to light yellow solid.[2]

Conclusion

The synthesis of this compound is a robust and well-established process rooted in fundamental principles of heterocyclic chemistry. The two-step sequence of condensation and chlorination provides an efficient and scalable route to this high-value intermediate. Success hinges on careful control of reaction parameters, particularly the exclusion of moisture in the first step and cautious handling of the highly reactive phosphorus oxychloride in the second. By understanding the causality behind each procedural choice, researchers and process chemists can reliably produce this versatile building block, paving the way for innovations in medicine and agriculture.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 720-01-4 | Benchchem [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate | C8H7F3N2O3 | CID 5063336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. bu.edu.eg [bu.edu.eg]

- 10. m.youtube.com [m.youtube.com]

- 11. CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound - Google Patents [patents.google.com]

A Comprehensive Technical Guide to Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate

Abstract

This technical guide provides an in-depth analysis of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS No. 720-01-4), a critical heterocyclic building block in modern medicinal and agricultural chemistry. The document delineates the systematic IUPAC nomenclature, physicochemical properties, and detailed synthetic protocols. Emphasis is placed on the rationale behind experimental choices, highlighting the compound's reactivity and its utility as a versatile intermediate. Its applications, driven by the unique electronic properties of the trifluoromethyl and chloro substituents, are explored in the context of drug discovery and materials science. This guide serves as an authoritative resource for professionals leveraging this compound in advanced chemical synthesis.

Nomenclature and Structural Elucidation

The precise naming and structural identification of a chemical entity are fundamental to scientific communication and reproducibility. This section deciphers the IUPAC name and provides key structural identifiers for this compound.

Systematic IUPAC Name

The formal IUPAC name for the compound is This compound .[1][2] This name is systematically derived based on the following priority rules:

-

Parent Heterocycle: The core structure is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, which is named pyrimidine .

-

Principal Functional Group: The ester group (-COOCH₂CH₃) is the highest-priority functional group and is named as a carboxylate salt/ester of the corresponding carboxylic acid. The "ethyl" prefix designates the alkyl group of the ester.

-

Numbering: The pyrimidine ring is numbered to give the principal functional group (the carboxylate) the lowest possible locant, which is position 5.

-

Substituents: The remaining groups are cited in alphabetical order as prefixes:

-

A chlorine atom at position 4 is named 4-chloro .

-

A trifluoromethyl group (-CF₃) at position 2 is named 2-(trifluoromethyl) .

-

Combining these elements yields the full, unambiguous IUPAC name. Alternative nomenclature systems may refer to the molecule as 4-chloro-5-(ethoxycarbonyl)-2-(trifluoromethyl)pyrimidine or 5-pyrimidinecarboxylic acid, 4-chloro-2-(trifluoromethyl)-, ethyl ester.[1][3]

Critical Isomeric Distinction

It is imperative to distinguish the title compound, the 4-chloro isomer (CAS 720-01-4), from its positional isomer, Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 187035-79-6).[4][5][6] While sharing the same molecular formula, the positions of the chloro and trifluoromethyl groups are swapped. This seemingly minor change drastically alters the molecule's electronic properties, reactivity, and utility in targeted synthesis, making accurate identification essential.

Structural and Chemical Identifiers

For unambiguous database searching and computational modeling, a standardized set of identifiers is crucial.

| Identifier | Value | Source |

| CAS Number | 720-01-4 | [1][2][3] |

| Molecular Formula | C₈H₆ClF₃N₂O₂ | [1][2][3] |

| Molecular Weight | 254.59 g/mol | [1][2][3] |

| InChIKey | DSULCDCBENGHAX-UHFFFAOYSA-N | [1][2] |

| SMILES | CCOC(=O)C1=CN=C(N=C1Cl)C(F)(F)F | [1][2] |

Physicochemical Properties and Handling

The physical characteristics of a compound dictate its handling, storage, and reaction conditions.

| Property | Value | Notes |

| Appearance | White to pale yellow crystalline solid or powder | [1] |

| Melting Point | 36-42 °C | [1] |

| Boiling Point | 95 °C @ 0.3 mmHg | [1] |

| Density | 1.45 g/mL | [1] |

| Storage | 2-8 °C under an inert atmosphere | To preserve chemical stability.[1] |

Synthesis and Mechanistic Considerations

This compound is a synthetic intermediate, typically produced via nucleophilic substitution reactions. Understanding the synthesis provides insight into its reactivity and potential impurities.

Synthetic Workflow Overview

A common and effective strategy involves the trifluoromethylation of a suitable pyrimidine precursor. The workflow below illustrates the conversion of a 2-(methylthio) derivative, a widely used approach.

Caption: Synthetic workflow for the target compound via nucleophilic substitution.

Detailed Experimental Protocol

This protocol is a representative methodology based on established chemical principles for this transformation.[1]

Objective: To synthesize this compound from Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.

Materials:

-

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq)

-

Trifluoromethylating agent (e.g., bis(trifluoromethyl)mercury) (Stoichiometric ratio is critical)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (1.1 eq)

-

Standard glassware for reflux under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Vessel Preparation: A round-bottom flask is charged with the starting material, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.

-

Solvent Addition: Anhydrous DMF is added to dissolve the starting material under an inert atmosphere.

-

Rationale: DMF is a polar aprotic solvent, which effectively solvates the reagents but does not participate in the reaction, thus facilitating the nucleophilic substitution.[1]

-

-

Reagent Addition: The trifluoromethylating agent and triethylamine are added to the solution.

-

Rationale: Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, preventing side reactions and driving the equilibrium towards the product.[1]

-

-

Reaction Conditions: The reaction mixture is heated to reflux at a controlled temperature, typically between 60–80°C.

-

Rationale: Temperature control is a critical parameter. Insufficient heat leads to a sluggish reaction, while excessive heat can promote the formation of over-alkylated or other undesired side products.[1]

-

-

Monitoring: The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, quenched, and extracted. The crude product is then purified using a standard technique such as column chromatography to yield the final, high-purity compound.

Chemical Reactivity and Key Applications

The utility of this compound stems from its distinct functional groups, which serve as handles for further chemical modification. The electron-withdrawing nature of both the pyrimidine ring and the trifluoromethyl group activates the chloro substituent at the 4-position for nucleophilic aromatic substitution (SNAr) reactions.

Role in Medicinal Chemistry

This pyrimidine derivative is a valuable scaffold in drug discovery. The trifluoromethyl group is particularly prized in medicinal chemistry for its ability to enhance key pharmacological properties.[7]

-

Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life.[1]

-

Lipophilicity: The -CF₃ group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and interact with biological targets.

-

Binding Affinity: The group can alter the conformation and electronic profile of a molecule, potentially leading to stronger interactions with target enzymes or receptors.[1]

Research has shown that compounds derived from this scaffold exhibit potential antiviral and antimicrobial properties, likely by inhibiting enzymes involved in nucleotide synthesis.[1]

Applications in Agrochemicals

Beyond pharmaceuticals, this compound serves as an intermediate in the synthesis of modern agrochemicals.[1] The same properties that are beneficial in drug design—enhanced stability and biological activity—are leveraged to create potent and persistent herbicides and fungicides.

Conclusion

This compound is more than a chemical with a complex name; it is a purpose-built tool for advanced chemical synthesis. Its well-defined structure, characterized by strategically placed reactive sites and property-enhancing substituents, makes it an indispensable building block for developing novel pharmaceuticals and agrochemicals. A thorough understanding of its nomenclature, properties, and synthesis is essential for any researcher aiming to exploit its full synthetic potential.

References

- 1. This compound | 720-01-4 | Benchchem [benchchem.com]

- 2. This compound | CAS 720-01-4 [matrix-fine-chemicals.com]

- 3. scbt.com [scbt.com]

- 4. Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | C8H6ClF3N2O2 | CID 2780355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. jelsciences.com [jelsciences.com]

Navigating the Chemistry of a Key Building Block: A Technical Guide to the Safety and Hazards of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate, with CAS Number 720-01-4, is a highly functionalized heterocyclic compound that has emerged as a critical intermediate in the synthesis of complex organic molecules.[1] Its unique molecular architecture, featuring a pyrimidine core substituted with a reactive chlorine atom, an electron-withdrawing trifluoromethyl group, and an ethyl ester moiety, makes it a versatile precursor in the fields of medicinal chemistry and agrochemical development.[2] The strategic placement of these functional groups creates a highly polarized electronic environment, governing its reactivity and making it an attractive starting point for the synthesis of a diverse range of derivatives.[1] This guide provides a comprehensive overview of the safety and hazards associated with this compound, offering field-proven insights for its safe handling, storage, and disposal.

Chemical and Physical Properties

Understanding the fundamental physical and chemical properties of this compound is paramount for its safe handling and use in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆ClF₃N₂O₂ | [3] |

| Molecular Weight | 254.59 g/mol | [3] |

| Appearance | Off-white to light yellow solid | [4] |

| Melting Point | 34 - 37 °C / 93.2 - 98.6 °F | [4] |

| Boiling Point | 336.2 ± 42.0 °C (Predicted) | [5] |

| Flash Point | 157.1 °C (Predicted) | [5] |

| Density | 1.448 ± 0.06 g/cm³ (Predicted) | [5] |

| Storage Temperature | 2-8°C | [2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its potential dangers.

GHS Pictogram:

Signal Word: Warning

GHS Hazard Statements: [6]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

GHS Precautionary Statements: [4][5]

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash face, hands and any exposed skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

-

Response:

-

P301 + P317: IF SWALLOWED: Get medical help.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P317: Get medical help.

-

P332 + P317: If skin irritation occurs: Get medical help.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.

-

-

Storage:

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

-

Disposal:

-

P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.

-

Toxicological Information

Reactivity and Stability

Chemical Stability: The compound is stable under recommended storage conditions.[4]

Incompatible Materials: To prevent hazardous reactions, avoid contact with strong oxidizing agents and strong bases.[4]

Hazardous Decomposition Products: In the event of a fire, thermal decomposition can lead to the release of hazardous substances including:[4]

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO2)

-

Hydrogen fluoride (HF)

-

Hydrogen chloride (HCl) gas

Chemical Reactivity: The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution. The chlorine atom at the 4-position is the most reactive site for substitution by nucleophiles such as amines and thiols. The ethyl ester group at the 5-position can undergo hydrolysis to the corresponding carboxylic acid.[1]

Caption: Key reactions of the title compound.

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, stringent adherence to safe laboratory practices is essential.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust formation or when working with solutions.[4]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

-

Skin Protection:

-

Wear a lab coat.

-

Use impervious gloves (e.g., nitrile rubber). The breakthrough time of the glove material should be considered for the specific duration of the task.

-

-

Respiratory Protection: If working outside a fume hood or if dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

Hygiene Measures:

-

Wash hands thoroughly after handling.[4]

-

Do not eat, drink, or smoke in the laboratory.[5]

-

Remove contaminated clothing and wash it before reuse.[4]

Caption: A typical workflow for safely handling the compound.

Emergency Procedures

First-Aid Measures: [4]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

-

Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention if you feel unwell.

-

Ingestion: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[4]

-

Specific Hazards: The compound is combustible. In a fire, it may emit toxic and corrosive fumes.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures:

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[4]

-

Environmental Precautions: Should not be released into the environment.

-

Methods for Containment and Cleaning Up:

-

For small spills of solid, carefully sweep up and place in a suitable container for disposal. Avoid creating dust.

-

For spills of the compound in a solvent, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

-

Storage and Disposal

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

The recommended storage temperature is between 2-8°C.[2]

-

Store locked up.[4]

Disposal:

-

Disposal of this chemical must be in accordance with all applicable federal, state, and local environmental regulations.

-

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[7]

-

It is recommended to contact a licensed professional waste disposal service to dispose of this material.

Conclusion

This compound is a valuable chemical intermediate with a defined set of hazards. A thorough understanding of its properties, GHS classification, and reactivity is crucial for its safe use. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for potential emergencies, researchers can mitigate the risks associated with this compound and harness its synthetic potential in a safe and responsible manner.

References

- 1. This compound | 720-01-4 | Benchchem [benchchem.com]

- 2. Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate [myskinrecipes.com]

- 3. scbt.com [scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | C8H6ClF3N2O2 | CID 2780355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate, a key intermediate in pharmaceutical and agrochemical research.[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility, offering predictive insights and detailed experimental protocols for accurate determination.

Introduction to this compound

This compound (CAS No. 720-01-4) is a substituted pyrimidine derivative with significant applications as a building block in organic synthesis.[1][3] Its structural features, including a halogenated and trifluoromethylated pyrimidine core, make it a valuable precursor for creating complex bioactive molecules.[1][2] Understanding its solubility is paramount for its effective use in reaction chemistry, purification, and formulation development.

Compound Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₆ClF₃N₂O₂ | [1][4] |

| Molecular Weight | 254.59 g/mol | [4] |

| Appearance | White to pale yellow crystalline solid or powder | [1] |

| Melting Point | 36 °C | [4] |

| Boiling Point | 95 °C at 0.3 mmHg | [1] |

| Density | 1.45 g/mL | [1][4] |

| XLogP3 | 2.3 | [5] |

The XLogP3 value of 2.3 indicates a moderate level of lipophilicity, suggesting that the compound will favor organic solvents over water.[5] The presence of polar functional groups (ester and nitrogen atoms in the pyrimidine ring) and nonpolar moieties (trifluoromethyl group and ethyl chain) results in a nuanced solubility profile that requires careful consideration of the chosen solvent.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting the solubility of an organic compound.[6] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is influenced by a combination of its functional groups.

Key Structural Features Influencing Solubility:

-

Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, contributing to its potential solubility in protic solvents.

-

Ethyl Ester Group: The ester group is polar and can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

-

Trifluoromethyl Group: This group is highly electron-withdrawing and contributes to the overall polarity of the molecule. It is also lipophilic.

-

Chloro Group: The chloro substituent adds to the molecular weight and is a weakly polar group.

Based on these features, a qualitative prediction of solubility in various classes of organic solvents can be made.

Predicted Solubility Profile:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents can engage in dipole-dipole interactions with the polar functional groups of the compound. |

| Chlorinated | Dichloromethane, Chloroform | High | The compound's chloro group and overall molecular structure suggest favorable interactions with these solvents. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers can act as hydrogen bond acceptors, interacting with potential hydrogen bond donors on the solute. |

| Esters | Ethyl acetate | Moderate to High | "Like dissolves like" principle suggests good solubility due to the presence of an ethyl ester group in both the solute and solvent. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | Alcohols are protic and can act as both hydrogen bond donors and acceptors. While some interaction is expected, the nonpolar regions of the compound may limit high solubility. |

| Nonpolar | Hexane, Toluene | Low | The significant polarity introduced by the pyrimidine ring, ester, and trifluoromethyl groups will likely result in poor solubility in nonpolar solvents. |

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for quantitative understanding. The following protocol outlines a robust method for determining the solubility of this compound.

Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess is crucial to ensure saturation.

-

Accurately pipette a known volume of each selected organic solvent into the corresponding vials.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient time (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid. This step ensures a clear supernatant for analysis.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase used for HPLC analysis).

-

Analyze the diluted sample by a validated HPLC method. Quantification is achieved by comparing the peak area of the sample to a standard calibration curve prepared with known concentrations of the compound.

-

Practical Implications for Researchers

A thorough understanding of the solubility of this compound is critical for several laboratory and industrial applications:

-

Reaction Chemistry: Selecting an appropriate solvent in which all reactants are soluble is key to achieving optimal reaction rates and yields.

-

Crystallization and Purification: Knowledge of solubility in different solvents is fundamental for developing effective crystallization protocols for purification. A good solvent system for crystallization will have high solubility at an elevated temperature and low solubility at a lower temperature.

-

Chromatography: Understanding solubility aids in the selection of appropriate mobile phases for chromatographic purification techniques.

-

Formulation Development: For applications in agrochemicals or pharmaceuticals, solubility data is essential for developing stable and effective formulations.

Conclusion

This compound is a moderately lipophilic compound with a predicted solubility profile that favors polar aprotic and chlorinated solvents. While theoretical predictions provide a useful starting point, experimental determination using a robust protocol, such as the one detailed in this guide, is necessary for obtaining accurate quantitative solubility data. This information is indispensable for the effective application of this versatile building block in research and development.

References

- 1. This compound | 720-01-4 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. csnvchem.com [csnvchem.com]

- 4. This compound | 720-01-4 [amp.chemicalbook.com]

- 5. Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | C8H6ClF3N2O2 | CID 2780355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its strategic placement of a reactive chloro group, an electron-withdrawing trifluoromethyl group, and an ethyl ester moiety on the pyrimidine core makes it a versatile building block for the synthesis of a wide array of more complex, biologically active molecules. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, analytical characterization, and its application as a key intermediate in the development of targeted therapeutics.

Physicochemical Properties

This compound is a white to pale yellow crystalline solid or powder at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 720-01-4 | [1][2][3][4] |

| Molecular Formula | C₈H₆ClF₃N₂O₂ | [1][2] |

| Molecular Weight | 254.59 g/mol | [1][2] |

| Melting Point | 36-42 °C | [1] |

| Boiling Point | 95 °C at 0.3 mmHg | [1] |

| Appearance | White to pale yellow crystalline solid or powder | [1] |

| Purity | >95% (typical for research grade) | |

| Solubility | Soluble in most organic solvents. | |

| Storage | Store under an inert atmosphere at 2-8 °C to maintain chemical stability.[1] |

It is important to distinguish this compound from its isomer, ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS Number: 187035-79-6), which is reported to be a colorless liquid. The distinct physical properties arise from the different substitution pattern on the pyrimidine ring, which significantly influences intermolecular interactions and crystalline packing.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the esterification of 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous ethanol (EtOH)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Procedure:

-

Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~10 mL/g of acid). Add thionyl chloride (1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 40 °C) and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the cessation of gas (HCl and SO₂) evolution.

-

Once the reaction is complete, allow the mixture to cool to room temperature and carefully remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude acid chloride can be used directly in the next step.

-

Esterification: Dissolve the crude acid chloride in anhydrous DCM (~10 mL/g of starting acid). In a separate flask, prepare a solution of anhydrous ethanol (2.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cool the acid chloride solution to 0 °C in an ice bath. Add the ethanol/triethylamine solution dropwise to the stirred acid chloride solution over 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours, monitoring the reaction by TLC.

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a white to pale yellow solid.

Caption: Synthetic workflow for this compound.

Analytical Characterization

The structural integrity and purity of the synthesized compound are confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a quartet around 4.4 ppm corresponding to the methylene protons (-CH₂-) of the ethyl group, a triplet around 1.4 ppm for the methyl protons (-CH₃) of the ethyl group, and a singlet for the pyrimidine proton.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the ester, the carbons of the pyrimidine ring (with distinct shifts due to the electron-withdrawing effects of the chloro and trifluoromethyl groups), and the carbons of the ethyl group.

-

¹⁹F NMR: The fluorine NMR will exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of C₈H₆ClF₃N₂O₂. The isotopic pattern of the molecular ion, due to the presence of chlorine (³⁵Cl and ³⁷Cl), will be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the C=O stretch of the ester group (typically around 1720-1740 cm⁻¹), C-F stretching vibrations of the trifluoromethyl group, and C-Cl stretching, as well as aromatic C=C and C=N stretching frequencies of the pyrimidine ring.

Caption: Analytical techniques for the characterization of the target compound.

Applications in Drug Discovery

The trifluoromethyl group in this compound enhances metabolic stability and modulates the lipophilicity and binding affinity of derivative compounds.[1] The chloro substituent at the 4-position is a versatile handle for introducing various nucleophiles, such as amines and thiols, through nucleophilic aromatic substitution (SNAAr) reactions. This reactivity is central to its utility as a scaffold in the synthesis of kinase inhibitors, particularly Epidermal Growth Factor Receptor (EGFR) inhibitors.

A notable application of a closely related starting material, 2,4-dichloro-5-trifluoromethylpyrimidine, is in the synthesis of potent EGFR inhibitors for the treatment of non-small cell lung cancer. The chloro group at the 4-position is selectively displaced by a substituted aniline, while the chloro group at the 2-position can be further functionalized. This compound offers a similar synthetic strategy, with the ethyl ester at the 5-position providing an additional point for modification or for influencing the electronic properties of the pyrimidine ring.

Illustrative Synthetic Scheme:

The following scheme illustrates the general utility of this scaffold in the synthesis of a di-substituted pyrimidine, a common core in many kinase inhibitors.

Caption: General synthetic route utilizing the target compound in medicinal chemistry.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact, rinse the affected area with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel therapeutic agents. Its well-defined physicochemical properties, established synthetic routes, and the strategic placement of functional groups make it an attractive starting material for drug discovery programs targeting a range of diseases. A thorough understanding of its chemistry and handling is essential for its effective and safe utilization in the research and development of new pharmaceuticals.

References

A Technical Guide to the Spectroscopic Characterization of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate, a key building block in medicinal chemistry, presents a unique spectroscopic profile owing to its complex arrangement of functional groups. This guide provides a comprehensive overview of the expected spectroscopic data for this compound (CAS No. 720-01-4), including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While publicly available, experimentally-derived raw spectra are limited, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive analysis. Detailed, field-proven protocols for acquiring and interpreting this data are provided to empower researchers in their synthetic and analytical endeavors.

Introduction and Molecular Overview

This compound (C₈H₆ClF₃N₂O₂) is a substituted pyrimidine with a molecular weight of 254.59 g/mol .[1][2] Its structure is characterized by a pyrimidine core bearing a reactive chloro group at the 4-position, a strongly electron-withdrawing trifluoromethyl group at the 2-position, and an ethyl ester at the 5-position.[1] These features make it a valuable intermediate in the synthesis of a diverse range of biologically active molecules.[1] Accurate spectroscopic characterization is paramount to confirm its identity, purity, and stability during synthetic campaigns.

Molecular Structure and Key Features

References

A Technical Guide to Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate: Sourcing, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate is a fluorinated heterocyclic compound that has emerged as a critical building block in medicinal and agrochemical research.[1][2][3] Its strategic importance lies in the unique combination of a reactive pyrimidine core, a functionality-introducing chloro group, and the influential trifluoromethyl moiety. The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, bioavailability, and binding affinity of molecules.[2][4] This guide provides an in-depth overview of the commercial availability, synthesis, physicochemical properties, and key applications of this versatile reagent, offering a technical resource for researchers leveraging its potential in the development of novel therapeutic agents and other advanced chemical entities.

Physicochemical Properties and Structural Characterization

The compound, with the CAS Number 720-01-4, is systematically named this compound.[5] It presents as a white to light yellow solid at room temperature, with a melting point range of 34-42°C.[5][6] Its molecular formula is C₈H₆ClF₃N₂O₂, corresponding to a molecular weight of 254.59 g/mol .[5][7]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₆ClF₃N₂O₂ | [5][7][8][9] |

| Molecular Weight | 254.59 g/mol | [5][7][8] |

| CAS Number | 720-01-4 | [5] |

| Appearance | White to light yellow solid | [5][6] |

| Melting Point | 34 - 42 °C | [5] |

| Boiling Point | 95 °C at 0.3 mmHg | [5] |

| Density | 1.45 g/mL | [5] |

| XLogP3 | 2.3 | [7][8] |

| SMILES | CCOC(=O)C1=CN=C(N=C1Cl)C(F)(F)F | [5] |

| InChIKey | DSULCDCBENGHAX-UHFFFAOYSA-N | [5] |

Commercial Availability: A Comparative Overview

A critical first step for any research endeavor is the reliable sourcing of starting materials. This compound is available from a range of commercial suppliers, catering to different research and development scales. When selecting a supplier, researchers should consider not only the price but also the purity, available quantities, and lead times.

Table 2: Commercial Supplier Comparison

| Supplier | Purity | Available Quantities | Typical Lead Time |

| Apollo Scientific | Not specified | 100mg, 250mg, 500mg, 1g | UK: 1 week, US: 1-2 weeks[10] |

| Amerigo Scientific | 95% | 250mg, 1g | Contact for details[9] |

| Benchchem | >95% | Contact for details | Contact for details[5] |

| Chem-Impex | ≥ 98% | Contact for details | Contact for details[1] |

| Fluoropharm | NLT 98% | Contact for details | Contact for details[6] |

| Santa Cruz Biotechnology | Specialty product for proteomics research | Contact for details | Contact for details[11] |

It is imperative for researchers to request a certificate of analysis (CoA) from the chosen supplier to verify the purity and identity of the compound before use.

Synthesis Strategies: A Guide for the Synthetic Chemist

The synthesis of this compound is a multi-step process that can be approached through several synthetic routes. The choice of a particular route often depends on the availability of starting materials, scalability, and desired purity.

A common and effective strategy involves the cyclocondensation of a trifluoromethyl-containing building block with a suitable amidine or guanidine derivative, followed by functional group manipulations.

Illustrative Synthetic Workflow

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

Step 1: Synthesis of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate.

-

To this mixture, add amidine hydrochloride portion-wise while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate.[12]

Step 2: Synthesis of this compound

-

In a fume hood, carefully add phosphorus oxychloride (POCl₃) to the Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate obtained from the previous step in a flask equipped with a reflux condenser.

-

Heat the reaction mixture gently under reflux for a specified period, monitoring the conversion by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography to afford the final product, this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of a wide array of biologically active molecules. The chloro group at the 4-position is a key reactive handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups and the construction of diverse molecular scaffolds.

Key Areas of Application:

-

Anticancer Agents: Pyrimidine derivatives are known to exhibit a broad spectrum of anticancer activities.[3][13] The trifluoromethyl-pyrimidine core can be elaborated to synthesize inhibitors of various kinases and other enzymes implicated in cancer progression. For instance, derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines.[13]

-

Antifungal and Antibacterial Agents: The pyrimidine nucleus is a common feature in many antifungal and antibacterial drugs.[3] Researchers have utilized this building block to create novel compounds with potent activity against various fungal and bacterial strains.[3]

-

Anti-inflammatory Agents: Certain pyrimidine derivatives have demonstrated anti-inflammatory properties through the inhibition of enzymes like cyclooxygenase (COX).[5] The trifluoromethyl group can enhance the lipophilicity and target binding of these derivatives, leading to improved efficacy.[5]

-

Agrochemicals: Beyond pharmaceuticals, this compound is also employed in the development of modern agrochemicals, including herbicides and fungicides, contributing to crop protection and improved agricultural yields.[1][3]

Illustrative Reaction Pathway in Drug Synthesis

Caption: General scheme for the derivatization of this compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[7] It may also cause respiratory irritation.[7]

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the synthesis of novel compounds for the pharmaceutical and agrochemical industries.[1] Its unique structural features, particularly the reactive chlorine atom and the beneficial trifluoromethyl group, make it an attractive starting material for the creation of diverse and complex molecules. This guide has provided a comprehensive overview of its commercial availability, synthesis, and applications, intended to serve as a valuable resource for scientists and researchers working at the forefront of chemical innovation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. This compound | 720-01-4 | Benchchem [benchchem.com]

- 6. 720-01-4 | this compound - Fluoropharm [fluoropharm.com]

- 7. Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | C8H6ClF3N2O2 | CID 2780355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. This compound - Amerigo Scientific [amerigoscientific.com]

- 10. 720-01-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 11. scbt.com [scbt.com]

- 12. Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate | C8H7F3N2O3 | CID 5063336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Methodological & Application

"use of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate in organic synthesis"

An In-Depth Guide to the Synthetic Utility of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate

Authored by: A Senior Application Scientist

Introduction: A Versatile Heterocyclic Building Block

This compound is a highly functionalized pyrimidine derivative that has emerged as a cornerstone in modern organic synthesis. Its structure is characterized by a pyrimidine core bearing three distinct reactive sites: a chloro group at the 4-position, an electron-withdrawing trifluoromethyl group at the 2-position, and an ethyl ester at the 5-position.[1] This unique combination of functionalities makes it an exceptionally valuable intermediate for the synthesis of complex molecules, particularly in the realms of medicinal chemistry and agrochemical development.[1][2][3]

The pyrimidine ring, being electron-deficient, is primed for nucleophilic attack, a characteristic that is further amplified by the potent inductive effect of the trifluoromethyl group. The chlorine atom at the C4 position serves as an excellent leaving group, making this site the primary target for a wide array of transformations. This guide provides a detailed exploration of the key synthetic applications of this compound, complete with field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Synthetic Applications and Detailed Protocols

The reactivity of this compound is dominated by the lability of its C4-chloro substituent. This allows for its strategic deployment in nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The most fundamental transformation involving this substrate is the displacement of the 4-chloro group by a nucleophile.

Expertise & Rationale: The C4 position of the pyrimidine ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack, following the general reactivity trend for halopyrimidines: C4(6) > C2 > C5.[4] The strong electron-withdrawing nature of both the ring nitrogens and the C2-trifluoromethyl group significantly stabilizes the negatively charged Meisenheimer intermediate, thereby facilitating the substitution reaction.[5][6] This allows for the efficient introduction of a diverse range of substituents, including amines, thiols, and alkoxides.[1][7]

General Protocol for SNAr with Amines:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or an alcohol like 2-propanol.[1][8]

-

Addition of Reagents: Add the desired primary or secondary amine (1.1–1.5 eq.) to the solution. Follow this with the addition of a base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.5–2.0 eq.), to act as an acid scavenger for the HCl generated during the reaction.[1] For reactions with less nucleophilic anilines, acid catalysis (e.g., a catalytic amount of HCl) in water can also be highly effective.[8]

-

Reaction Conditions: Stir the mixture at a temperature ranging from ambient (25°C) to 80°C. The optimal temperature depends on the nucleophilicity of the amine.[1]

-

Monitoring: Track the progress of the reaction using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired 4-substituted pyrimidine.[4]

Caption: Generalized workflow for SNAr at the C4 position.

Palladium-Catalyzed Cross-Coupling Reactions

For the construction of more complex molecular architectures, palladium-catalyzed cross-coupling reactions provide an indispensable toolkit. While chloropyrimidines are known to be less reactive than their bromo or iodo counterparts, optimized catalyst systems enable their efficient use in a variety of transformations.[4]

This reaction is a powerful method for forging carbon-carbon bonds between the pyrimidine core and various aryl or heteroaryl moieties, which are prevalent motifs in pharmaceutical agents.[5][9][10]

Causality Behind the Protocol: The Suzuki reaction relies on a palladium catalyst to cycle between Pd(0) and Pd(II) oxidation states. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.

Optimized Protocol for Suzuki-Miyaura Coupling:

-

Inert Atmosphere Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the corresponding aryl or heteroaryl boronic acid (1.2–1.5 eq.), and a base such as K₂CO₃, K₃PO₄, or spray-dried KF (2.0–3.0 eq.).[9][11]

-

Catalyst Addition: Add the palladium catalyst system. A common and effective system is Pd(PPh₃)₄ (2–5 mol%).[9] Alternatively, a combination of a palladium source like Pd₂(dba)₃ (0.5–2 mol%) and a phosphine ligand such as P(t-Bu)₃ can be used for less reactive substrates.[11]

-

Solvent and Reaction: Add a degassed solvent, typically 1,4-dioxane, THF, or a mixture containing an alcohol.[9][10] Heat the reaction mixture to 50–100°C. Microwave irradiation can significantly shorten reaction times.[12]

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic phase, concentrate, and purify the residue by flash column chromatography to isolate the 4-arylpyrimidine product.[4]

When direct SNAr is inefficient, particularly with weakly nucleophilic or sterically hindered amines, the Buchwald-Hartwig amination offers a robust alternative for constructing C(sp²)-N bonds.[13][14][15]